Hydrogen-Bond Donor Capacity Comparison
The target compound possesses one hydrogen-bond donor (HBD) from its primary aromatic amine, whereas the non-aminated pymox analog (CAS 109660-12-0) has zero HBDs, as computed by PubChem's Cactvs engine [1]. This single HBD unit enables the target compound to participate in directed hydrogen-bonding interactions with biological targets or metal-bound substrates, a feature entirely absent in the comparator.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridine (CAS 109660-12-0): 0 HBD |
| Quantified Difference | +1 HBD (absolute gain of H-bond donor functionality) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem 2025 release) |
Why This Matters
Procurement for structure-based drug design requires the HBD group to satisfy key target hydrogen-bonding constraints; the non-aminated analog cannot fulfill this pharmacophoric requirement.
- [1] PubChem Compound Summaries: CID 89286963 (Target) vs. CID 3724387 (Comparator). Hydrogen Bond Donor Count computed by Cactvs 3.4.8.18. View Source
